methyl 3-{3-[2-(diallylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-4-methyl-2-thiophenecarboxylate
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Overview
Description
Methyl 3-{3-[2-(diallylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-4-methyl-2-thiophenecarboxylate is a complex organic compound featuring a pyrrole ring, a thiophene ring, and a diallylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{3-[2-(diallylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-4-methyl-2-thiophenecarboxylate typically involves multi-step organic reactions. One common approach includes:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.
Introduction of the Diallylamino Group: This step involves the reaction of a suitable precursor with diallylamine under controlled conditions to introduce the diallylamino functionality.
Thiophene Ring Formation: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.
Final Coupling: The final step involves coupling the pyrrole and thiophene rings through a suitable linker, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and pyrrole rings, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide (H2O2)
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies could focus on its interaction with biological targets and its potential as a lead compound for drug development.
Medicine
In medicinal chemistry, this compound could be explored for its pharmacological properties. Its structural features suggest it might interact with specific enzymes or receptors, making it a candidate for drug discovery programs.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its potential for forming stable, functionalized structures.
Mechanism of Action
The mechanism of action of methyl 3-{3-[2-(diallylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-4-methyl-2-thiophenecarboxylate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The diallylamino group could facilitate binding to biological targets, while the thiophene and pyrrole rings might contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-{3-[2-(dimethylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-4-methyl-2-thiophenecarboxylate
- Methyl 3-{3-[2-(diethylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-4-methyl-2-thiophenecarboxylate
Uniqueness
Methyl 3-{3-[2-(diallylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-4-methyl-2-thiophenecarboxylate is unique due to the presence of the diallylamino group, which can undergo various chemical transformations, providing a versatile platform for further functionalization. This makes it distinct from similar compounds with different amino substituents.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Biological Activity
Methyl 3-{3-[2-(diallylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-4-methyl-2-thiophenecarboxylate is a complex organic compound notable for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications, supported by relevant data and case studies.
Compound Overview
- Chemical Name : this compound
- Molecular Formula : C19H20N2O4S
- CAS Number : 866008-13-1
- Molecular Weight : 372.438 g/mol
This compound features a pyrrole ring, a thiophene ring, and a diallylamino group, contributing to its unique chemical reactivity and biological interactions .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Modulation : The diallylamino group may facilitate binding to specific enzymes or receptors, potentially modulating their activity. This interaction is crucial in pathways related to cell signaling and metabolic processes.
- Stability and Reactivity : The presence of the pyrrole and thiophene rings enhances the compound's stability and reactivity, allowing it to participate in diverse biochemical reactions .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives possess potent antibacterial effects against various strains of bacteria, including resistant strains .
Anticancer Potential
Preliminary studies suggest that this compound may also have anticancer properties. Analogous compounds have demonstrated cytotoxic effects on cancer cell lines, indicating potential for further development as an anticancer agent. For example, analogs tested in B16F10 murine melanoma cells showed varying degrees of cytotoxicity, with some exhibiting significant inhibition of cell proliferation at low concentrations .
Table 1: Biological Activity Summary
Activity Type | Observed Effects | Reference |
---|---|---|
Antimicrobial | Effective against resistant strains | |
Anticancer | Cytotoxicity in B16F10 cells | |
Enzyme Inhibition | Potential GSK-3 inhibition |
Case Studies
-
Antimicrobial Efficacy :
A study investigated the antimicrobial efficacy of related compounds against Staphylococcus aureus and Escherichia coli. Results indicated that the compounds inhibited bacterial growth effectively, suggesting that this compound may share similar properties due to structural similarities. -
Cytotoxicity Assessment :
In a cytotoxicity assay involving B16F10 murine melanoma cells, analogs of this compound were tested at various concentrations. The results showed that at concentrations below 20 µM, some analogs did not exhibit significant cytotoxicity, while others demonstrated potent cytotoxic effects, warranting further investigation into their mechanisms .
Properties
IUPAC Name |
methyl 3-[3-[2-[bis(prop-2-enyl)amino]-2-oxoacetyl]pyrrol-1-yl]-4-methylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-5-8-20(9-6-2)18(23)16(22)14-7-10-21(11-14)15-13(3)12-26-17(15)19(24)25-4/h5-7,10-12H,1-2,8-9H2,3-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVTXIXAJHQQVJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1N2C=CC(=C2)C(=O)C(=O)N(CC=C)CC=C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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